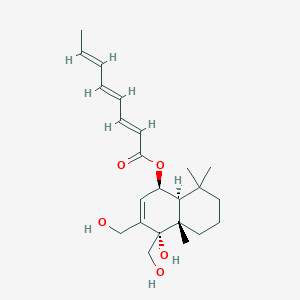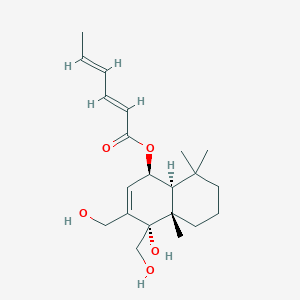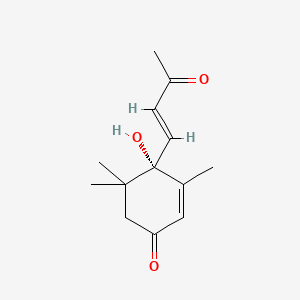
(±)11(12)-EET methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)11(12)-EET is biosynthesized in rat and rabbit liver microsomes by CYP450. (±)11(12)-EET has been shown, along with (±)8(9)-EET, to play a role in the recovery of depleted Ca (±)11(12)-EET methyl ester is a more stable for used for long-term storage. It can be readily hydrolyzed to the free acid as needed.
Scientific Research Applications
Chromatographic Analysis and Mass Spectrometry Arachidonic acid epoxides, specifically EETs, including (±)11(12)-EET methyl ester, are analyzed through capillary chromatography-mass spectrometry. This process involves comparing various ester derivatives, including pentafluorobenzyl, trimethylsilyl, and methyl esters, to resolve EET regioisomers. The identification process is essential for understanding the properties and behaviors of these compounds (Vanrollins & Knapp, 1995).
Metabolism Study via Cytosolic Epoxide Hydrolase The metabolism of cis-epoxyeicosatrienoic acids (EETs) and their derivatives, like methyl cis-epoxyeicosatrienoates, has been studied in the context of understanding the substrate structural features important for stereoselective metabolism. These studies provide insights into how EETs and their methyl esters are processed in biological systems (Zeldin et al., 1995).
Biofuel Research Research on biofuels has investigated the use of methyl esters obtained from waste oils, such as waste frying oil, as biodiesel. Such studies explore the physical and chemical properties of these esters and their performance in diesel engines, contributing to the development of sustainable energy sources (Utlu & Koçak, 2008).
Lipid Analysis The preparation of fatty acid methyl esters for gas chromatographic analysis is a significant application. These methods are applied to a variety of lipids, including triglycerides and phospholipids, for analytical purposes in biochemistry and lipidomics (Morrison & Smith, 1964).
Autoxidation Studies Studies on the autoxidation of CLA methyl ester focus on understanding the stereochemistry of hydroperoxides formed during this process. This is crucial for comprehending the oxidative stability and reaction pathways of these compounds in various environments (Hämäläinen et al., 2002).
Optimization of Biodiesel Production Fatty acid methyl esters are studied in the context of optimizing biodiesel production, using methods like factorial design and response surface methodology. This research is pivotal in improving the efficiency and sustainability of biodiesel manufacturing processes (Vicente et al., 1998).
properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3/b9-7-,13-10-,14-11-/t19-,20+/m1/s1 |
InChI Key |
DHUPCTVGLDZJCY-AFRPMPIESA-N |
SMILES |
CCCCC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(OC)=O |
synonyms |
(±)11,12-EpETrE methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)




